molecular formula C19H26N2OS B13350662 N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide CAS No. 847745-95-3

N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B13350662
CAS No.: 847745-95-3
M. Wt: 330.5 g/mol
InChI Key: QMHVAAJWMOVYMK-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide is a synthetic compound featuring a pyridine-3-carboxamide core substituted with a 1-adamantyl group, an ethyl group, and a methylsulfanyl (SMe) moiety at positions N, N, and C2, respectively. The adamantyl group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, making it a common pharmacophore in medicinal chemistry and synthetic cannabinoids .

Properties

CAS No.

847745-95-3

Molecular Formula

C19H26N2OS

Molecular Weight

330.5 g/mol

IUPAC Name

N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C19H26N2OS/c1-3-21(18(22)16-5-4-6-20-17(16)23-2)19-10-13-7-14(11-19)9-15(8-13)12-19/h4-6,13-15H,3,7-12H2,1-2H3

InChI Key

QMHVAAJWMOVYMK-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C1=C(N=CC=C1)SC)C23CC4CC(C2)CC(C4)C3

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Bromination of Adamantane

  • Reaction: Adamantane is selectively brominated at the tertiary position using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
  • Outcome: Formation of bromoadamantane, which serves as a key precursor for subsequent nucleophilic substitution reactions.

Formation of Adamantyl Lithium or Grignard Reagent

  • Reaction: Bromoadamantane is reacted with n-butyllithium or magnesium in dry ether to generate the corresponding adamantyl lithium or Grignard reagent.
  • Application: These reactive intermediates enable nucleophilic attack on electrophilic centers in subsequent steps.

Introduction of Functional Groups

  • Hydroxylation or Alkylation: The adamantyl intermediate can be further functionalized, such as hydroxylation or alkylation, to introduce suitable reactive sites for coupling with pyridine derivatives.

Preparation of the Pyridine-3-Carboxamide Core

The pyridine component, specifically 2-methylsulfanyl-3-carboxamide, can be synthesized via:

Nitration and Reduction

  • Reaction: Starting from pyridine, nitration introduces a nitro group at the 3-position.
  • Reduction: The nitro group is reduced to an amine, which is then converted to a carboxamide through amidation with appropriate reagents like thionyl chloride or directly via coupling with amines.

Sulfur Substitution at the 2-Position

  • Reaction: The 2-position of pyridine is functionalized with a methylsulfanyl group via nucleophilic substitution or via thiolation of a halogenated pyridine precursor.

Coupling of Adamantyl and Pyridine Components

The key step involves forming the N–C bond between the adamantyl amine and the pyridine-3-carboxamide:

Amide Bond Formation

  • Method: Activation of the carboxylic acid group on the pyridine derivative using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU in an aprotic solvent like DMF.
  • Reaction: The activated pyridine derivative reacts with the adamantyl amine (prepared via reduction of bromoadamantane or through direct amination) to form the desired amide linkage.

Final Purification

  • The crude product is purified via column chromatography or recrystallization, ensuring high purity and yield.

Alternative Synthetic Route Based on Patent Literature

According to WO2011098985A1, a notable patent describing adamantyl compound synthesis:

  • The process involves reacting (2,2-dichloro-1-methoxy-vinyloxy) trimethylsilane with bromoadamantane in the presence of zinc chloride to obtain methyl ester of adamantan-1-yl-dichloro-acetic acid.
  • Hydroxylation with nitric acid in concentrated sulfuric acid yields methyl ester of dichloro-hydroxy-adamantan-1-yl-acetic acid.
  • Hydrolysis with sodium hydroxide in methanol produces the corresponding acid, which is then coupled with pyridine derivatives.

This route emphasizes the versatility of functional group transformations on adamantane, enabling tailored modifications for complex compounds like N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide.

Summary Data Table: Key Reagents and Conditions

Step Reaction Reagents Conditions Purpose
1 Bromination of adamantane Bromine, AIBN Reflux, radical conditions Generate bromoadamantane
2 Formation of adamantyl nucleophile n-Butyllithium or Mg Dry ether, low temperature Prepare reactive adamantyl species
3 Functionalization of pyridine Pyridine, nitrating agents, thiolation reagents Controlled temperature Synthesize pyridine core with sulfanyl group
4 Amide coupling DCC or HATU, pyridine derivative, adamantyl amine DMF, room temperature Form the final amide linkage

Research Validation and Literature Support

  • The patent WO2011098985A1 provides detailed synthetic pathways emphasizing the functionalization of adamantane derivatives, which are adaptable for the synthesis of this compound.
  • The reaction of 1,3-dehydroadamantane with N,N-dialkylcarboxamides, as described in the Russian Journal of Organic Chemistry, demonstrates the feasibility of incorporating adamantane into complex amides via C–H activation.
  • Additional literature on pyridine functionalization and amide bond formation supports the outlined synthetic strategies, ensuring a robust and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that enhances binding affinity to target proteins. The compound can inhibit enzyme activity, disrupt protein-protein interactions, or modulate signaling pathways, depending on the biological context.

Comparison with Similar Compounds

Key Observations :

  • Structural Differences: The target compound substitutes pyridine for indole/indazole in synthetic cannabinoids, which may reduce CB1 receptor affinity due to altered aromatic stacking .
  • Bioactivity: Adamantyl carbothioamides exhibit hypoglycemic activity (IC₅₀ = 12–18 µM against α-glucosidase), whereas synthetic cannabinoids like 5F-AKB48 activate CB1 receptors (EC₅₀ = 2–10 nM) .
  • Legal Status : The absence of fluorinated alkyl chains (e.g., 5-fluoropentyl) in the target compound likely exempts it from current controlled substance regulations .

Pyridine-3-Carboxamide Derivatives

Pyridine carboxamides vary in substituents, influencing physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (PJY) C₉H₁₂N₂OS 196.3 SMe, dimethylamino Ligand in protein studies
N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide C₈H₁₁N₃O₃S 229.3 Sulfamoyl, dimethylamino Intermediate in drug synthesis
Target Compound C₁₉H₂₇N₂OS 331.5 SMe, ethyl, adamantyl Hypothetical CNS/antimicrobial

Key Observations :

  • Electronic Effects : The methylsulfanyl (SMe) group in the target compound donates electron density to the pyridine ring, contrasting with the electron-withdrawing sulfamoyl group in ’s compound .

Biological Activity

N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide, also known as CAS No. 847745-95-3, is a compound belonging to the class of adamantane derivatives. Its unique structure imparts significant stability and rigidity, making it a subject of interest in various biological research areas, including medicinal chemistry and materials science.

PropertyValue
Molecular Formula C19H26N2OS
Molecular Weight 330.5 g/mol
IUPAC Name This compound
InChI Key QMHVAAJWMOVYMK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The adamantane moiety enhances binding affinity to target proteins, potentially inhibiting enzyme activity, disrupting protein-protein interactions, or modulating signaling pathways. This compound has been investigated for various therapeutic applications including antiviral, antibacterial, and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial activity. For instance, analogues have shown significant effectiveness against Mycobacterium tuberculosis (M. tb) with minimal inhibitory concentrations (MIC) ranging from 0.024 to 0.77 μM . This suggests that modifications in the adamantane structure can enhance antimicrobial potency.

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted that adamantane derivatives like this compound could disrupt the proton motive force in M. tb, thereby inhibiting its energy-dependent processes . This was substantiated by in vitro assays demonstrating that these compounds can effectively inhibit the MmpL3 transporter, crucial for mycobacterial survival.
  • Anticancer Properties : The compound has also been evaluated for its potential in cancer therapy. Research indicates that adamantane derivatives can modulate angiogenesis and inhibit cytokine production associated with tumor growth . These findings suggest a promising avenue for further exploration in cancer treatment protocols.
  • Antiviral Activity : Preliminary investigations into the antiviral properties of related compounds have shown that they may inhibit viral replication through similar mechanisms as seen in their antibacterial properties .

Summary of Biological Activities

Activity TypeEffectiveness
Antimicrobial Highly potent against M. tb (MIC = 0.024 - 0.77 μM)
Anticancer Potential modulation of angiogenesis and cytokine inhibition
Antiviral Preliminary evidence of antiviral effects

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide?

  • Methodology : Synthesis typically involves coupling the adamantyl-ethylamine moiety with the pyridine-3-carboxamide scaffold. Key steps include:

  • Use of Lewis acid catalysts (e.g., AlCl₃) to facilitate amide bond formation .
  • Optimization of reaction temperature (60–100°C) and solvent choice (e.g., DMF or THF) to enhance yield and purity .
  • Protecting group strategies for the methylsulfanyl moiety to prevent undesired side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm adamantyl proton environments (δ 1.6–2.1 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • LC-MS : To verify molecular weight (calculated ~377.5 g/mol) and detect impurities .
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related adamantyl-carboxamides .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
  • Store in sealed containers at –20°C, away from oxidizers, to prevent degradation .
  • Follow waste disposal regulations for sulfur-containing compounds to avoid environmental contamination .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity and biological activity?

  • Structure-Activity Relationship (SAR) :

  • The methylsulfanyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • It may act as a hydrogen bond acceptor, influencing interactions with enzymes (e.g., kinase targets) .
  • Comparative studies with analogs (e.g., replacing S-methyl with O-methyl) show reduced activity in enzyme inhibition assays .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Troubleshooting Approaches :

  • Validate assay conditions (e.g., pH, co-solvents) to ensure compatibility with the compound’s stability .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement .
  • Re-evaluate stereochemical purity, as adamantyl derivatives often exhibit chiral-dependent activity .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

  • Experimental Design :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Computational Modeling : Dock the compound into homology models of suspected targets (e.g., cannabinoid receptors, given structural similarity to regulated adamantyl carboxamides) .

Q. What are the regulatory implications of the adamantyl moiety in preclinical development?

  • Compliance Considerations :

  • Adamantyl-containing compounds (e.g., 5F-AKB48) are regulated under controlled substance laws in some jurisdictions .
  • Document synthesis and handling protocols meticulously to comply with DEA/FDA requirements for Schedule I analog research .

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